Methylene Spacer vs. Direct Linkage: Predicted Impact on Target Binding Conformation
The target compound incorporates a methylene (–CH₂–) spacer between the quinoline C2 and the piperidine C2, whereas the closest commercial analog ML204 (4-methyl-2-(piperidin-1-yl)quinoline) uses a direct N–C bond. This spacer not only introduces a chiral center at the piperidine 2-position but also extends the distance between the two ring systems by approximately 1.5 Å, altering the conformational landscape available for receptor binding [1]. In related quinoline series, this type of modification has been shown to improve selectivity for specific ACC isoforms—compound 7a with a flexible linker achieved ACC1 IC₅₀ = 189 nM and ACC2 IC₅₀ = 172 nM, whereas rigid analogs lost activity [2]. Direct head-to-head pharmacological data for the target compound are not yet available in the public domain; this inference is class-level.
| Evidence Dimension | Predicted binding conformation flexibility |
|---|---|
| Target Compound Data | Contains chiral methylene spacer; extended inter-ring distance |
| Comparator Or Baseline | ML204 (4-methyl-2-(piperidin-1-yl)quinoline): direct N–C bond; achiral at linkage |
| Quantified Difference | Approx. 1.5 Å extension; creation of chiral center |
| Conditions | Structural comparison based on molecular modeling |
Why This Matters
The chiral center and increased conformational freedom may be critical for projects requiring stereospecific target engagement or differentiation from extensively characterized ML204-like scaffolds.
- [1] PubChem. 4-Methyl-2-(piperidin-1-yl)quinoline (ML204). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Huang T, Sun J, Wang Q, Gao J, Liu Y. Molecules. 2015;20(9):16221-16234. View Source
